1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-12-16(20)4-3-5-17(12)23-19(25)21-9-8-13-11-22-18-7-6-14(24-2)10-15(13)18/h3-7,10-11,22H,8-9H2,1-2H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXMWUTKQFPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2-(5-methoxy-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
Basic Information
- Chemical Name : 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
- CAS Number : 831198-04-0
- Molecular Formula : C19H20ClN3OS
- Molecular Weight : 359.90 g/mol
Structure
The compound features a thiourea moiety, which is known for its significant biological activities. The presence of the indole ring and chlorinated aromatic system enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that compounds with halogen substituents, particularly chlorine, enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound has also been evaluated for its antiviral potential. In vitro studies have reported promising results against a range of viruses, including HIV-1. The thiourea scaffold is crucial for the antiviral activity observed in several derivatives, suggesting that modifications can lead to enhanced efficacy against viral pathogens .
Antiproliferative Effects
The antiproliferative activity of thiourea derivatives has been investigated in various cancer cell lines. The structural modifications in the thiourea framework can significantly influence their cytotoxic effects. Compounds exhibiting electron-withdrawing groups have been associated with increased potency against cancer cells .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of a thiourea group.
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea derivatives: Compounds with modifications to the indole or phenyl rings.
Uniqueness
This compound is unique due to the presence of both the indole and thiourea groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound integrates a chloro-substituted aromatic ring and an indole moiety, both of which are known to contribute to various biological effects.
Anticancer Activity
Recent studies have indicated that thiourea derivatives, including the compound , exhibit significant anticancer properties. The following points summarize key findings:
- Mechanism of Action : Thiourea derivatives can inhibit cancer cell growth by targeting specific molecular pathways involved in angiogenesis and cell signaling. These pathways are crucial for tumor development and metastasis .
- In Vitro Studies : The compound demonstrated promising activity against various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range (approximately 1.29 to 14 µM) for different thiourea derivatives when tested against pancreatic, prostate, and breast cancer cells .
- Resistance Reversal : Notably, some derivatives have shown the ability to reverse treatment resistance in cancer therapies, enhancing the effectiveness of conventional treatments .
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives has also been explored:
- Broad Spectrum : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This broad spectrum of activity is attributed to its ability to disrupt microbial cell functions .
- Specific Findings : In studies evaluating antimicrobial efficacy, certain thiourea derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Thiourea compounds are known for their antioxidant capabilities:
- Radical Scavenging : The compound has shown strong antioxidant activity in assays such as DPPH and ABTS, with IC50 values indicating effective radical scavenging potential .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is heavily influenced by their structural features:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro) and electron-donating groups (like methoxy) on the aromatic rings significantly affects their biological potency. Compounds with methoxy groups have been shown to enhance anticancer activity compared to their counterparts lacking such groups .
Data Tables
| Biological Activity | IC50 Values (µM) | Organism/Cell Line |
|---|---|---|
| Anticancer | 1.29 - 14 | Various Cancer Cell Lines |
| Antimicrobial | 0.25 - 8 | S. aureus, E. coli |
| Antioxidant | 52 (ABTS) | Free Radicals |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiourea derivatives including the target compound revealed that they effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 2.3 µM, outperforming standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a derivative similar to the compound showed significant inhibition against Staphylococcus aureus, with an MIC value of 0.5 µg/mL, illustrating its potential as a therapeutic agent against resistant bacterial strains .
Q & A
Basic: What synthetic methodologies are optimal for producing 1-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea with high purity?
Answer:
The synthesis of thiourea derivatives typically involves condensation reactions between isothiocyanates and amines or amine-functionalized intermediates. For this compound, a two-step approach is recommended:
Synthesis of the indole-ethylamine intermediate : React 5-methoxy-1H-indole with ethylenediamine under reductive amination conditions (using NaBH₃CN as a catalyst) to introduce the ethylamine side chain .
Thiourea formation : React the intermediate with 3-chloro-2-methylphenyl isothiocyanate in anhydrous dichloromethane at 0–5°C, followed by slow warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Monitor reaction progress using TLC (Rf = 0.4 in 3:7 EtOAc/hexane) .
Basic: How can researchers confirm the structural integrity of this thiourea derivative post-synthesis?
Answer:
Use a multi-technique approach:
- NMR spectroscopy : Confirm the presence of the thiourea moiety (N-H protons at δ 9.2–10.5 ppm in DMSO-d₆) and indole protons (δ 6.5–7.8 ppm). The 3-chloro-2-methylphenyl group shows distinct aromatic splitting patterns .
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), analyze the crystal lattice to validate bond angles and intermolecular interactions, as demonstrated in analogous thiourea structures .
- High-resolution mass spectrometry (HRMS) : Match the observed molecular ion ([M+H]⁺) to the theoretical m/z (e.g., C₁₉H₁₉ClN₃OS requires 380.0827) .
Advanced: What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. To address this:
Metabolic profiling : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS. Modify the structure to block metabolic hotspots (e.g., methoxy group O-demethylation) .
Dose-response optimization : Conduct parallel in vitro (cell-based assays) and in vivo (murine models) studies using matched dosing regimens. For example, if IC₅₀ in vitro is 10 μM, administer 2–20 mg/kg in vivo to account for bioavailability .
Toxicokinetic analysis : Measure plasma concentrations over time to correlate exposure levels with observed effects .
Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity to target proteins?
Answer:
Leverage molecular dynamics (MD) and docking simulations:
Docking studies (AutoDock Vina) : Model the compound’s interaction with target proteins (e.g., kinase domains). Identify key residues (e.g., hydrogen bonds with Asp86 in the ATP-binding pocket) .
Free-energy perturbation (FEP) : Calculate binding free energies for proposed derivatives (e.g., replacing chlorine with fluorine) to prioritize synthesis .
ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .
Basic: What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?
Answer:
- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks). A >5% impurity increase indicates instability .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td >150°C suggests thermal stability) .
- Light sensitivity testing : Expose the compound to UV (254 nm) and measure photodegradation via UV-Vis spectroscopy .
Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this thiourea derivative?
Answer:
Follow a systematic SAR framework:
Core modifications : Synthesize analogs with variations in the indole (e.g., 5-ethoxy instead of 5-methoxy) and phenyl (e.g., 4-fluoro substitution) moieties .
Functional group swaps : Replace the thiourea group with urea or guanidine to assess hydrogen-bonding requirements .
Bioassay panels : Test analogs against related targets (e.g., kinase isoforms) to identify selectivity drivers. Use ANOVA to statistically validate potency differences (p <0.05) .
Basic: What precautions are necessary when handling this compound due to its potential toxicity?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
- Emergency protocols : In case of skin contact, wash with 10% sodium thiosulfate solution to mitigate thiourea-related irritation .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
Thioureas often exhibit thione-thiol tautomerism. To confirm the dominant form:
Single-crystal X-ray diffraction : Analyze bond lengths (C=S typically 1.60–1.70 Å; C-SH ≈1.80 Å). A planar geometry around the thiourea group supports the thione form .
IR spectroscopy : Identify ν(C=S) stretches near 1250–1350 cm⁻¹. Absence of ν(S-H) (~2550 cm⁻¹) rules out thiol tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
